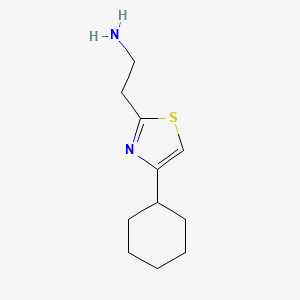
5-Hydroxy-2-methylcyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-methylcyclohexane-1-carboxylic acid is a chemical compound with a cyclohexane ring structure It is characterized by the presence of a hydroxyl group (-OH) at the 5th position, a methyl group (-CH3) at the 2nd position, and a carboxylic acid group (-COOH) at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylcyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of 2-methylcyclohexanone followed by carboxylation. The reaction typically requires the use of strong oxidizing agents and specific reaction conditions to ensure the selective introduction of the hydroxyl and carboxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and carboxylation processes. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to achieve the desired product efficiently .
化学反応の分析
Types of Reactions
5-Hydroxy-2-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-methylcyclohexanone or 2-methylcyclohexanal.
Reduction: Formation of 5-hydroxy-2-methylcyclohexanol.
Substitution: Formation of derivatives with different functional groups replacing the hydroxyl group.
科学的研究の応用
5-Hydroxy-2-methylcyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-Hydroxy-2-methylcyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, potentially forming hydrogen bonds and ionic interactions with target molecules. These interactions can influence various biochemical pathways and processes .
類似化合物との比較
Similar Compounds
2-Methylcyclohexane-1-carboxylic acid: Lacks the hydroxyl group at the 5th position.
5-Hydroxycyclohexane-1-carboxylic acid: Lacks the methyl group at the 2nd position.
2-Methylcyclohexanol: Lacks the carboxylic acid group at the 1st position.
Uniqueness
The presence of both hydroxyl and carboxylic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
5-hydroxy-2-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-5-2-3-6(9)4-7(5)8(10)11/h5-7,9H,2-4H2,1H3,(H,10,11) |
InChIキー |
CSCZCLNDLCMNFK-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


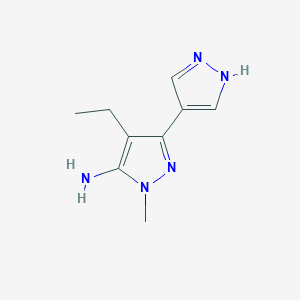
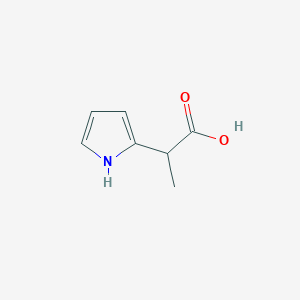
![1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13313665.png)
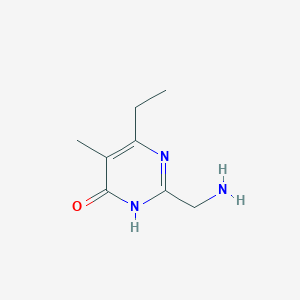
![2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine](/img/structure/B13313686.png)
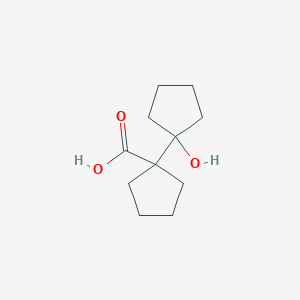
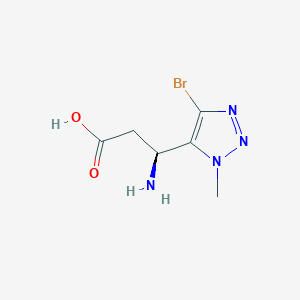
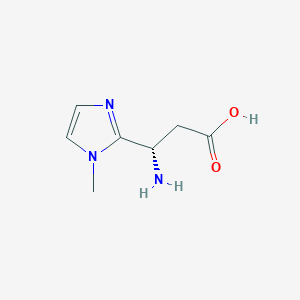

![1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13313717.png)
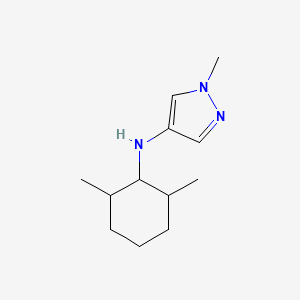
![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13313726.png)
